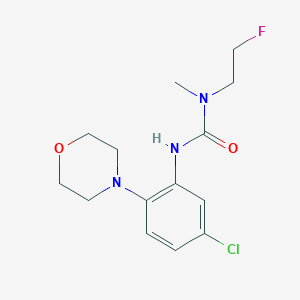
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring, a morpholine moiety, and a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea typically involves multiple steps:
Formation of the Chloro-Substituted Phenyl Intermediate: The starting material, 5-chloro-2-nitroaniline, undergoes a reduction reaction to form 5-chloro-2-aminophenol.
Morpholine Substitution: The aminophenol is then reacted with morpholine under basic conditions to introduce the morpholine group, forming 5-chloro-2-morpholin-4-ylphenol.
Urea Formation: The phenol intermediate is then reacted with 2-fluoroethyl isocyanate in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amine and alcohol derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of chloro-substituted phenyl compounds on cellular processes. It may serve as a probe to investigate the interaction of similar compounds with biological targets.
Medicine
Medically, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups enhance its binding affinity and specificity, while the morpholine ring may facilitate its solubility and bioavailability. The urea linkage allows for hydrogen bonding interactions, which can be crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-methylurea: Lacks the fluoroethyl group, which may affect its biological activity and solubility.
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-chloroethyl)-1-methylurea: Substitution of the fluoro group with a chloro group can alter its reactivity and interaction with biological targets.
3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-hydroxyethyl)-1-methylurea: The hydroxyethyl group can enhance its solubility but may reduce its binding affinity.
Uniqueness
The presence of both chloro and fluoro groups in 3-(5-Chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea makes it unique in terms of its chemical reactivity and potential biological activity. These groups can significantly influence its interaction with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-morpholin-4-ylphenyl)-1-(2-fluoroethyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFN3O2/c1-18(5-4-16)14(20)17-12-10-11(15)2-3-13(12)19-6-8-21-9-7-19/h2-3,10H,4-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMTUFJNIVTGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCF)C(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(2-cyclopropylfuran-3-carbonyl)-methylamino]-4-methylpentanoate](/img/structure/B6975653.png)
![Methyl 4-methyl-2-[methyl-[2-(4-nitropyrazol-1-yl)acetyl]amino]pentanoate](/img/structure/B6975661.png)
![[(3S,4R)-3,4-difluoropyrrolidin-1-yl]-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6975667.png)
![N-[[4-[2-(diethylamino)ethoxy]phenyl]methyl]-1-pyrazin-2-ylpropan-2-amine](/img/structure/B6975672.png)
![N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B6975673.png)
![tert-butyl (2R)-2-[1-[(2-hydroxy-3-methoxypropyl)amino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B6975674.png)
![N-[1-[3-(1-methoxybutyl)-1,2,4-oxadiazol-5-yl]ethyl]furan-3-carboxamide](/img/structure/B6975681.png)
![N-methyl-4-[1-[(2-methylpyridin-4-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6975684.png)
![N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-3-amine](/img/structure/B6975691.png)
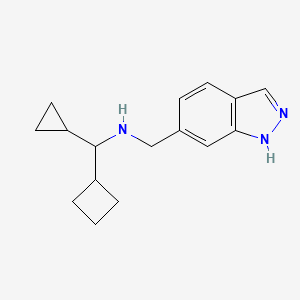
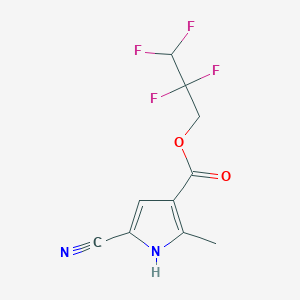
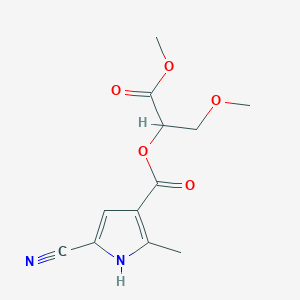
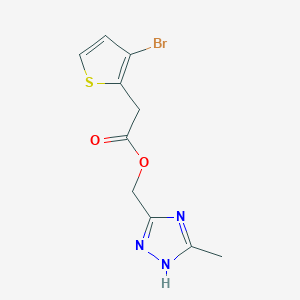
![1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(oxolan-3-yl)phenyl]urea](/img/structure/B6975733.png)
